molecular formula C7H12N4 B12893350 N-Cyano-N-methylpyrrolidine-1-carboximidamide

N-Cyano-N-methylpyrrolidine-1-carboximidamide

Cat. No.: B12893350
M. Wt: 152.20 g/mol
InChI Key: FPZGLUKBSVQLET-UHFFFAOYSA-N
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Description

N-Cyano-N-methylpyrrolidine-1-carboximidamide is a heterocyclic compound with the molecular formula C7H12N4. It is a derivative of pyrrolidine, characterized by the presence of a cyano group and a carboximidamide group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-N-methylpyrrolidine-1-carboximidamide typically involves the reaction of pyrrolidine with cyanogen bromide and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of Pyrrolidine with Cyanogen Bromide: Pyrrolidine is reacted with cyanogen bromide in the presence of a base such as sodium hydroxide to form N-cyanopyrrolidine.

    Methylation: The N-cyanopyrrolidine is then reacted with methylamine to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N-methylpyrrolidine-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Cyano-N-methylpyrrolidine-1-carboxamide, while reduction may produce N-methylpyrrolidine-1-carboximidamide.

Scientific Research Applications

N-Cyano-N-methylpyrrolidine-1-carboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyano-N-methylpyrrolidine-1-carboximidamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboximidamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyano-N-ethylpyrrolidine-1-carboximidamide
  • N-Cyano-N-phenylpyrrolidine-1-carboximidamide
  • N-Cyano-N-(2-trifluoromethylphenyl)pyrrolidine-1-carboximidamide

Uniqueness

N-Cyano-N-methylpyrrolidine-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

N-cyano-N-methylpyrrolidine-1-carboximidamide

InChI

InChI=1S/C7H12N4/c1-10(6-8)7(9)11-4-2-3-5-11/h9H,2-5H2,1H3

InChI Key

FPZGLUKBSVQLET-UHFFFAOYSA-N

Canonical SMILES

CN(C#N)C(=N)N1CCCC1

Origin of Product

United States

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